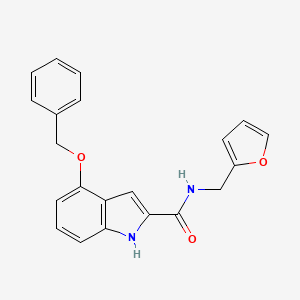
4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, a furan-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached to the nitrogen atom of the indole through a nucleophilic substitution reaction using furan-2-ylmethyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole-2-carboxylic acid with an amine, such as furan-2-ylmethylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include alkoxides, thiolates, and amines.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: It can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It can be used as a probe to investigate the mechanisms of action of indole-based compounds.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The benzyloxy and furan-2-ylmethyl groups can enhance the binding affinity and selectivity of the compound for its targets. The carboxamide group can participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
4-(benzyloxy)-1H-indole-2-carboxamide: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)-1H-indole-2-carboxamide: Lacks the benzyloxy group.
4-(benzyloxy)-N-(methyl)-1H-indole-2-carboxamide: Lacks the furan-2-ylmethyl group and has a methyl group instead.
Uniqueness
4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide is unique due to the presence of both the benzyloxy and furan-2-ylmethyl groups, which can enhance its biological activity and selectivity. The combination of these functional groups with the indole core and carboxamide group provides a versatile scaffold for the development of new compounds with diverse applications.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenylmethoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-13-16-8-5-11-25-16)19-12-17-18(23-19)9-4-10-20(17)26-14-15-6-2-1-3-7-15/h1-12,23H,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHABPHJIULFGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)
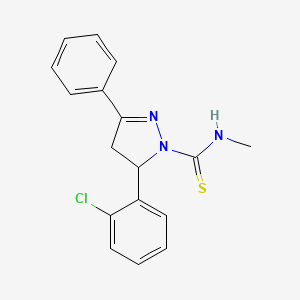
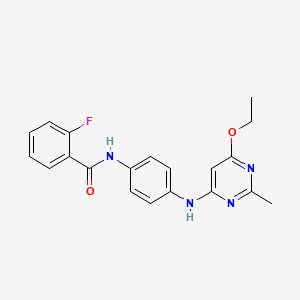
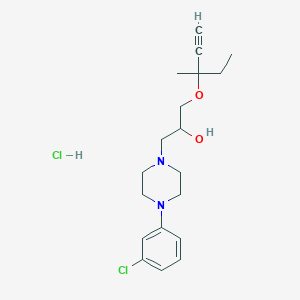


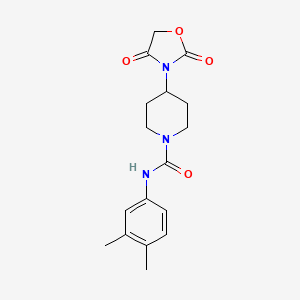
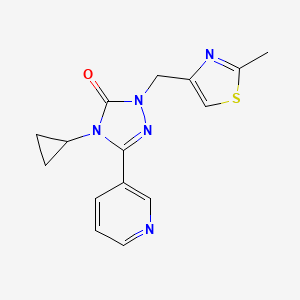
![3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3015402.png)

![4-[(Phenylsulfanyl)methyl]morpholine](/img/structure/B3015405.png)

![2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B3015407.png)

